Rhodanile blue

Description

Properties

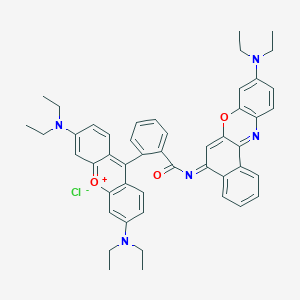

IUPAC Name |

[6-(diethylamino)-9-[2-[[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]carbamoyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N5O3.ClH/c1-7-51(8-2)31-21-24-38-42(27-31)55-43-28-32(52(9-3)10-4)22-25-39(43)46(38)35-18-14-16-20-37(35)48(54)50-41-30-45-47(36-19-15-13-17-34(36)41)49-40-26-23-33(29-44(40)56-45)53(11-5)12-6;/h13-30H,7-12H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQVPCFMVWEDCA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N=C5C=C6C(=NC7=C(O6)C=C(C=C7)N(CC)CC)C8=CC=CC=C85.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14969-56-3 | |

| Record name | Rhodanile Blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14969-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanile Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014969563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanile blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-bis(diethylamino)-9-[2-[[[9-(diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]amino]carbonyl]phenyl]xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODANILE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW5J4YM6QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition and Applications of Rhodanile Blue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodanile blue is a compound dye with applications in histology and cytochemistry. This technical guide delves into the chemical composition of this compound, elucidating its nature as a complex of two well-characterized dyes: Nile Blue and Rhodamine B. The guide provides a comprehensive overview of the physicochemical properties of these constituent dyes, including their spectral characteristics and structural information. Key experimental applications are detailed with specific protocols, and the underlying principles of their interaction, such as Förster Resonance Energy Transfer (FRET), are explored. This document serves as a resource for researchers and professionals in the life sciences seeking to understand and utilize this compound in their experimental workflows.

Chemical Composition of this compound

This compound is not a single molecular entity but rather a complex or mixture of Nile Blue and Rhodamine B.[1][2] Commercial preparations of this compound are typically sold as a powder with a specified dye content, for instance, 75%.[3][4] The exact molar ratio of the two dyes in these commercial products is not consistently documented in publicly available literature. The empirical formula for this compound is given as C₄₈H₄₈ClN₅O₃ with a molecular weight of 778.38 g/mol , which appears to represent a combined entity for cataloging purposes.[3][4]

The interaction between Nile Blue and Rhodamine B in the complex is likely facilitated by non-covalent forces, which can lead to phenomena such as Förster Resonance Energy Transfer (FRET), where the excited state energy of a donor molecule (in this case, likely Rhodamine B) is transferred to an acceptor molecule (Nile Blue).

Component Dyes

To fully understand the properties of this compound, it is essential to examine its constituent components: Nile Blue and Rhodamine B.

Nile Blue is a synthetic, basic, and fluorescent dye belonging to the phenoxazine family.[] It is widely used in histology and cell biology for staining lipids and cell nuclei.[6] The chemical structure of Nile Blue features a planar, conjugated system that is responsible for its spectral properties.

Rhodamine B is a highly fluorescent dye of the xanthene class.[] It is extensively used as a tracer dye in water, a fluorescent stain in microscopy, and in various biotechnology applications.[] The structure of Rhodamine B is characterized by a xanthene core, and its fluorescence is known for its brightness and photostability.

Physicochemical and Spectral Properties

The utility of this compound and its components in research is largely dictated by their photophysical properties. The following tables summarize the key quantitative data for Nile Blue and Rhodamine B. Data for the this compound complex as a whole is limited, with only the absorption maxima being consistently reported.

Table 1: Chemical and Physical Properties of Nile Blue and Rhodamine B

| Property | Nile Blue | Rhodamine B |

| Chemical Formula | C₂₀H₂₀ClN₃O | C₂₈H₃₁ClN₂O₃ |

| Molecular Weight | 353.84 g/mol | 479.02 g/mol |

| Appearance | Dark green to dark blue powder | Green crystals or reddish-violet powder |

| Solubility in Water | 1 mg/mL | 8-15 g/L |

Table 2: Spectral Properties of Nile Blue, Rhodamine B, and this compound

| Property | Nile Blue | Rhodamine B | This compound |

| Absorption Max (λmax) | ~638 nm | ~540-546 nm | 552 nm, 630 nm |

| Emission Max (λem) | ~650-700 nm | ~567-580 nm | Not specified |

| Molar Extinction Coefficient (ε) | ~76,800 cm⁻¹M⁻¹ at 627 nm in Methanol | ~106,000 cm⁻¹M⁻¹ at 543 nm in Ethanol | Not specified |

| Quantum Yield (Φ) | ~0.27 in Methanol | 0.49 - 0.92 in Ethanol | Not specified |

Note: Spectral properties can vary depending on the solvent and local environment.

Key Experimental Applications and Protocols

This compound has been historically used in specialized histological staining procedures. The differential staining properties of its components allow for the visualization of various cellular and tissue structures.

Staining of Heinz Bodies in Erythrocytes

This compound is a rapid and selective stain for Heinz bodies, which are inclusions of denatured hemoglobin within red blood cells.[8]

-

Reagent Preparation:

-

Prepare a 0.5% (w/v) this compound staining solution in 1% (w/v) aqueous sodium chloride (NaCl).

-

Filter the solution before use.

-

-

Staining Procedure:

-

In a small vial, mix equal volumes of fresh, anticoagulated (EDTA or heparin) whole blood and the 0.5% this compound solution.

-

Allow the mixture to stand at room temperature for 2 minutes.

-

Prepare thin blood smears from the mixture on glass slides.

-

Air-dry the smears completely.

-

-

Microscopic Examination:

-

Examine the dried smears directly under an oil immersion objective.

-

Heinz bodies will appear as deep purple inclusions, contrasting with the yellow-orange to blue-green erythrocyte cytoplasm.

-

-

Permanent Mounting (Optional):

-

Apply a resinous mounting medium and a coverslip to the dried smear for archival purposes.

-

General Histological Staining

-

Reagent Preparation:

-

Prepare a 1% (w/v) aqueous solution of this compound.

-

Prepare a 1% (v/v) solution of acetic acid in distilled water for differentiation.

-

-

Staining Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Immerse slides in the 1% this compound solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

Differentiate in 1% acetic acid for 1-2 minutes, or until the desired color balance is achieved, monitoring under a microscope.

-

Wash thoroughly in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).

-

Clear in xylene or a xylene substitute.

-

Mount with a permanent mounting medium.

-

Expected Results: The differential staining will depend on the tissue type and the extent of differentiation. Generally, more acidic components may retain the blue color of Nile Blue, while other structures may be stained by Rhodamine B.

Visualizations of Mechanisms and Workflows

Förster Resonance Energy Transfer (FRET)

The close proximity of Rhodamine B (donor) and Nile Blue (acceptor) in the this compound complex allows for Freet. This non-radiative energy transfer process is a key principle in fluorescence microscopy and assays.

References

- 1. This compound A complex of Nile Blue and Rhodamine B., Dye content 75 % | Sigma-Aldrich [sigmaaldrich.com]

- 2. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 3. This compound A complex of Nile Blue and Rhodamine B., Dye content 75 % | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 6. Nile blue - Wikipedia [en.wikipedia.org]

- 8. This compound: a rapid and selective stain for Heinz bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. THE HISTOLOGICAL PROPERTIES OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhodanile Blue: A Technical Guide to its Mechanism of Action in Tissue Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodanile Blue is a synthetic, polychromatic dye utilized in histology and cytology for the visualization of various cellular components. As a complex of Nile Blue and Rhodamine B, its mechanism of action is multifaceted, combining the lipophilic and basophilic properties of Nile Blue with the intense fluorescence of Rhodamine B. This guide provides an in-depth exploration of the physicochemical principles governing this compound's interaction with tissues, detailed experimental protocols for its application, and a summary of relevant quantitative data.

Core Mechanism of Action

This compound's staining capabilities are not attributed to a single interaction but rather to the synergistic actions of its constituent dyes: Nile Blue and Rhodamine B. This dual nature allows it to differentially stain both lipid-rich structures and acidic, basophilic components within a cell.

The Role of the Nile Blue Component

Nile Blue is a member of the oxazine family of dyes and imparts two primary staining characteristics to the complex: lipophilia and basophilia.[1][2]

-

Lipophilic Staining : Nile Blue has a strong affinity for neutral lipids, such as triglycerides and cholesterol esters, and particularly for unsaturated free fatty acids.[1] The mechanism is not one of direct binding but is based on the principle of solvatochromism . In the aqueous environment of the staining solution, the dye's fluorescence is minimal. However, upon partitioning into the non-polar, hydrophobic microenvironment of an intracellular lipid droplet, its quantum yield increases, causing it to fluoresce brightly.[1] This property makes it an excellent marker for lipid storage and metabolism studies.

-

Basophilic Staining : As a cationic (basic) dye, Nile Blue carries a positive charge and therefore binds to anionic (acidic) tissue components, which are termed "basophilic".[3] This interaction is primarily driven by electrostatic forces. Key basophilic structures stained by the Nile Blue component include:

-

Nucleic Acids : The phosphate backbone of DNA and RNA is negatively charged, attracting the cationic dye. Studies suggest that Nile Blue can bind to DNA through both minor groove binding and intercalation between base pairs.[4][5]

-

Ribosomes and Rough Endoplasmic Reticulum : These organelles are rich in ribosomal RNA (rRNA), presenting a high density of negative charges.

-

Extracellular Matrix : Glycosaminoglycans (GAGs) such as heparin and chondroitin sulfate are highly acidic and bind basic dyes.

-

The Role of the Rhodamine B Component

Rhodamine B is a highly fluorescent dye from the xanthene class, known for its brightness and photostability.[][7] It serves as the primary fluorophore in the this compound complex.

-

Intense Fluorescence : Rhodamine B provides the strong red-orange fluorescence characteristic of the complex, enabling high-contrast imaging.[]

-

Non-Covalent Interactions : It can bind to cellular structures like membranes and proteins through non-covalent forces, including electrostatic and hydrophobic interactions.[]

-

Mitochondrial Accumulation : As a cationic molecule, Rhodamine B and its derivatives can accumulate in mitochondria.[] This process is driven by the negative mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and health.

The combined action allows this compound to function as a versatile stain, capable of simultaneously highlighting lipid droplets in a blue to far-red spectrum (from the Nile Blue component) and other structures like mitochondria and nuclei in a bright red-orange (from the Rhodamine B component).

Visualizing the Mechanism and Workflow

Physicochemical Interactions of this compound

Caption: Core physicochemical interactions of this compound with cellular organelles.

General Experimental Workflow for Tissue Staining

Caption: A typical experimental workflow for staining tissue sections with this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and its components, compiled from various sources.

| Parameter | Value | Component | Application Context | Reference |

| Molecular Formula | C₄₈H₄₈ClN₅O₃ | This compound | Chemical Identity | [8] |

| Molecular Weight | 778.38 g/mol | This compound | Chemical Identity | [8] |

| Dye Content | ≥ 75% | This compound | Reagent Purity | [8] |

| Absorption Maxima (λmax) | 552 nm, 630 nm | This compound | Spectroscopy | |

| Typical Staining Conc. | 5 µM | Nile Blue | Lipid Staining (Microscopy) | [1] |

| DNA Binding Constant (Kd) | ~1 x 10⁶ M⁻¹ | Nile Blue | DNA Interaction Studies | [5] |

| DNA Binding Site Size | ~3 base pairs | Nile Blue | DNA Interaction Studies | [5] |

Experimental Protocols

The following protocols are generalized methodologies for applying this compound or its components for tissue staining. Researchers should optimize concentrations and incubation times for specific tissues and targets.

Protocol for Staining Lipids and Nuclei in Cryosections

This protocol is adapted from methods for Nile Blue and general fluorescent staining.[1][]

Reagents:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

This compound Staining Solution: 1-5 µM this compound in PBS. Prepare fresh from a stock solution.

-

(Optional) Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Anti-fade Mounting Medium

Methodology:

-

Tissue Preparation : Cryosection unfixed tissue at 10-20 µm thickness and mount on charged microscope slides. Air-dry for a maximum of 15 minutes to prevent lipid deformation.

-

Fixation : Fix the tissue sections with 4% PFA for 10-15 minutes at room temperature. Avoid lipid-extracting fixatives like ethanol or methanol.

-

Washing : Gently wash the slides three times with PBS for 5 minutes each to remove the fixative.

-

Permeabilization (Optional) : If targeting intracellular non-membrane-bound structures, incubate with Permeabilization Buffer for 10 minutes. Wash three times with PBS. This step may be omitted for lipid droplet and membrane staining.

-

Staining : Cover the tissue section with the this compound Staining Solution and incubate for 10-30 minutes at room temperature in the dark to prevent photobleaching.

-

Washing : Wash the slides three times with PBS for 5 minutes each to remove unbound dye and reduce background signal.

-

Mounting : Remove excess PBS and apply a drop of anti-fade mounting medium. Place a coverslip over the tissue, avoiding air bubbles.

-

Imaging : Image using a fluorescence microscope with appropriate filter sets for the Nile Blue component (Excitation ~630 nm / Emission ~660 nm for far-red lipid fluorescence) and the Rhodamine B component (Excitation ~550 nm / Emission ~575 nm).

Conclusion

The mechanism of action of this compound in tissue staining is a powerful combination of the lipophilic and basophilic properties of its Nile Blue moiety and the robust fluorescence of its Rhodamine B component. This allows for the simultaneous visualization of neutral lipids, acidic cellular components like the nucleus, and organelles with high membrane potential such as mitochondria. Its versatility, coupled with straightforward staining protocols, makes this compound a valuable tool for researchers in cell biology, pathology, and drug development for the morphological and functional analysis of cells and tissues.

References

- 1. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Histology Learning System Appendix A [bu.edu]

- 4. Evidence for Dual Site Binding of Nile Blue A toward DNA: Spectroscopic, Thermodynamic, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of a novel red-region fluorescent probe, Nile blue, with DNA and its application to nucleic acids assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rhodamine B - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

Rhodanile Blue: A Technical Guide to its Spectral Properties for Advanced Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanile Blue is a synthetic dye comprised of a complex of Nile Blue and Rhodamine B.[1] This unique composition makes it valuable for various applications in histology and hematology, particularly in fluorescence microscopy for visualizing cellular structures.[2] The functionality of this compound often leverages the spectral properties of its constituent dyes, which can act as a donor-acceptor pair for Fluorescence Resonance Energy Transfer (FRET), enabling more sophisticated imaging applications.[3][4] This guide provides an in-depth overview of the spectral properties, experimental protocols, and underlying principles for the effective use of this compound in a research setting.

Spectral and Physical Properties of Constituent Dyes

The behavior of this compound is best understood by examining the properties of its components, Rhodamine B and Nile Blue.

Rhodamine B

Rhodamine B is a well-characterized and widely used fluorophore from the xanthene family, known for its high brightness and photostability.[5][] It is often used as a red-orange fluorescent stain in various microscopy applications, including the auramine-rhodamine stain for acid-fast bacteria.[7] Its spectral characteristics are sensitive to the solvent environment.[5]

Table 1: Spectral & Physical Properties of Rhodamine B

| Property | Value | Solvent/Conditions |

|---|---|---|

| Excitation Maximum (λex) | ~543 nm | Ethanol |

| ~554 nm | Water | |

| Emission Maximum (λem) | ~565 nm | Ethanol |

| ~576 nm | Water | |

| Molar Absorptivity (ε) | 110,000 cm⁻¹M⁻¹ | Ethanol |

| 106,000 cm⁻¹M⁻¹ | Methanol | |

| Quantum Yield (Φ) | 0.31 | Water[5] |

| 0.49 - 0.70 | Ethanol[5] | |

| 0.65 | Basic Ethanol[5][7] | |

| Molecular Weight | 479.02 g/mol | N/A |

| Appearance | Green crystals or reddish-violet powder | N/A[8] |

Nile Blue

Nile Blue (also known as Nile Blue A) is a fluorescent cationic dye belonging to the oxazine group.[9] It is used in histology to stain cell nuclei blue and can be used with both live and fixed cells.[10] Notably, it is also a lipophilic probe that fluoresces in the presence of specific unsaturated free fatty acids, making it useful for visualizing lipid droplets.[11]

Table 2: Spectral & Physical Properties of Nile Blue

| Property | Value | Solvent/Conditions |

|---|---|---|

| Excitation Maximum (λex) | ~631 - 633 nm | Aqueous/General[9][12] |

| 627.5 nm | Ethanol[13] | |

| Emission Maximum (λem) | ~660 nm | Aqueous/General[9][12] |

| Molar Absorptivity (ε) | 76,800 cm⁻¹M⁻¹ | Ethanol[13] |

| Quantum Yield (Φ) | 0.27 | Ethanol[13] |

| Molecular Weight | 778.38 g/mol (for this compound complex) | N/A[1] |

| Appearance | Powder or crystals | N/A[1] |

The this compound Complex and FRET

When combined in the this compound complex, Rhodamine B and Nile Blue form a donor-acceptor pair suitable for Fluorescence Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer mechanism between two chromophores, where an excited state donor (Rhodamine B) transfers energy to a proximal ground state acceptor (Nile Blue) through long-range dipole-dipole interactions.[14]

This process is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as the distance between them.[14] For the Rhodamine B-Nile Blue pair, the emission of Rhodamine B (~565 nm) significantly overlaps with the absorption of Nile Blue (~630 nm), making energy transfer possible.[3][4]

In a FRET application, the sample would be excited at a wavelength corresponding to the donor's (Rhodamine B) absorption maximum (~540-550 nm). If the acceptor (Nile Blue) is in close proximity, the energy will be transferred, and fluorescence will be observed at the acceptor's emission wavelength (~660 nm). The efficiency of this transfer can be used to deduce information about the distance and interaction between molecules labeled with these dyes.

Table 3: Properties of the this compound FRET System

| Component | Role | Excitation (λex) | Emission (λem) | Principle of Operation |

|---|---|---|---|---|

| Rhodamine B | Donor | ~552 nm | ~565 nm | Absorbs excitation light and transfers energy non-radiatively to the acceptor. |

| Nile Blue | Acceptor | ~630 nm | ~660 nm | Receives energy from the donor and emits fluorescence at a longer wavelength. |

| This compound | FRET Pair | Excite at ~552 nm | Detect at ~660 nm | The complex exhibits two absorption maxima corresponding to each component. When excited at the donor's wavelength, emission is observed from the acceptor, indicating energy transfer. |

Caption: FRET mechanism between Rhodamine B (donor) and Nile Blue (acceptor).

Experimental Protocols for Fluorescence Microscopy

Proper sample preparation is critical for high-quality fluorescence imaging. The following are generalized protocols that can be adapted for specific cell types and experimental goals.

General Staining Protocol for Fixed Cells

This protocol provides a standard workflow for staining fixed cells and can be adapted for this compound or its components.[5][]

-

Cell Culture & Fixation :

-

Grow cells on sterile glass coverslips in a petri dish.

-

Wash cells three times with Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

-

Permeabilization (Optional) :

-

For targeting intracellular structures, wash the fixed cells with PBS.

-

Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.[5]

-

Wash cells three times with PBS.

-

-

Staining :

-

Prepare a working solution of the fluorescent dye (e.g., this compound, Rhodamine B, or Nile Blue) in PBS. The optimal concentration typically ranges from the nM to µM scale and should be determined empirically.

-

Incubate the cells with the dye solution for 20-60 minutes at room temperature, protected from light.[5]

-

-

Washing & Mounting :

-

Wash the cells three to five times with PBS to remove unbound dye and reduce background fluorescence.[]

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium, preferably one containing an anti-fade agent.

-

-

Imaging :

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore(s). For a this compound FRET experiment, use an excitation filter for Rhodamine B (e.g., ~540-550 nm) and an emission filter for Nile Blue (e.g., >650 nm).

-

Auramine-Rhodamine Staining Protocol

This is a specialized protocol used to identify acid-fast bacilli, demonstrating a practical application of Rhodamine B in a multi-dye solution.[15]

-

Smear Preparation : Prepare a smear of the sample on a slide and heat-fix it.[5]

-

Primary Staining : Flood the slide with an Auramine-Rhodamine solution for 15-20 minutes.[5]

-

Decolorization : Rinse with water, then decolorize with acid-alcohol until the slide is clear.[5]

-

Counterstaining : Wash with water and apply a counterstain like potassium permanganate for 1-2 minutes to quench background fluorescence.[5]

-

Imaging : Acid-fast bacteria will appear bright red-orange under fluorescence microscopy.

Caption: General workflow for fluorescence staining of fixed cells.

Conclusion

This compound, as a complex of Rhodamine B and Nile Blue, offers significant potential for advanced fluorescence microscopy. Its utility stems not only from the individual staining capabilities of its components but also from their ability to function as an effective FRET pair. This allows researchers to move beyond simple localization and probe molecular interactions and distances within cellular systems. By understanding the distinct spectral properties of each dye and the principles of FRET, scientists can effectively design and execute sophisticated imaging experiments to generate high-quality, reliable data for biological and pharmaceutical research.

References

- 1. This compound A complex of Nile Blue and Rhodamine B., Dye content 75 % | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 7. Rhodamine B - Wikipedia [en.wikipedia.org]

- 8. Rhodamine B | C28H31ClN2O3 | CID 6694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. Nile blue - Wikipedia [en.wikipedia.org]

- 11. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 12. Spectrum [Nile Blue] | AAT Bioquest [aatbio.com]

- 13. Nile Blue [omlc.org]

- 14. One moment, please... [nathan.instras.com]

- 15. biognost.com [biognost.com]

Rhodanile Blue: A Technical Whitepaper on the Synergistic Interplay of Nile Blue and Rhodamine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the core principles and applications of Rhodanile Blue, a fluorescent entity resulting from the complexation of Nile Blue and Rhodamine B. While detailed characterization of a discrete "this compound" complex is not extensively available in peer-reviewed literature, this document focuses on the synergistic potential of its constituent dyes. The photophysical properties, relevant experimental protocols for cellular analysis, and potential applications in drug development are explored, with a particular emphasis on the underlying principles of Förster Resonance Energy Transfer (FRET) that likely govern the interaction between Nile Blue and Rhodamine B. This guide aims to provide researchers with a comprehensive understanding of the individual components and their potential combined utility in advanced biological and pharmaceutical research.

Introduction to the Constituent Dyes

This compound is described as a complex of two well-established fluorescent dyes: Nile Blue and Rhodamine B.[1] Understanding the individual characteristics of these dyes is fundamental to appreciating their potential synergy.

1.1. Rhodamine B

Rhodamine B is a highly fluorescent xanthene dye known for its excellent photostability and high quantum yield.[2] It is widely used in various biological applications, including fluorescence microscopy, flow cytometry, and as a tracer dye.[] Its fluorescence emission is typically in the orange-red region of the spectrum. Rhodamine B's ability to permeate cell membranes allows for the staining of intracellular structures, and it has been utilized as a mitochondrial probe to monitor membrane potential.[2]

1.2. Nile Blue

Nile Blue is a phenoxazine dye that also exhibits fluorescence and is commonly used as a histological stain.[4] It is particularly useful for differentiating between neutral lipids (staining pink) and acidic cellular components (staining blue).[4] Cationic derivatives of Nile Blue have shown promise in live-cell super-resolution imaging, specifically targeting mitochondria.[5]

The this compound Complex and Förster Resonance Energy Transfer (FRET)

The term "complex" suggests a close association between Nile Blue and Rhodamine B molecules, likely governed by non-covalent interactions. In such a scenario, the photophysical behavior of the system would be dictated by Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules.[6]

In a FRET system involving Rhodamine B and Nile Blue, Rhodamine B could act as the donor fluorophore and Nile Blue as the acceptor. Upon excitation of the Rhodamine B donor, if the Nile Blue acceptor is in close proximity (typically within 1-10 nanometers), the excitation energy can be non-radiatively transferred to the Nile Blue, which then fluoresces. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor.

FRET-Based Signaling Pathway Visualization

The principle of FRET makes this compound, or the combination of its constituent dyes, a potential tool for developing biosensors to study signaling pathways. For instance, a conformational change in a target protein could alter the distance between a conjugated Rhodamine B and Nile Blue, leading to a change in the FRET signal.

Below is a conceptual workflow for developing a FRET-based biosensor for a hypothetical kinase activity.

Caption: Conceptual workflow for developing and applying a FRET-based biosensor.

Quantitative Data

Table 1: Photophysical Properties of Rhodamine B

| Property | Value | Solvent | Citation |

| Absorption Max (λmax) | ~554 nm | Ethanol | [1] |

| Emission Max (λem) | ~575 nm | Ethanol | [1] |

| Molar Extinction Coefficient (ε) | ~106,000 M-1cm-1 | Ethanol | [7] |

| Fluorescence Quantum Yield (Φ) | 0.31 - 0.70 | Various | [2] |

| Fluorescence Lifetime (τ) | ~1.7 ns | Water | [8] |

Table 2: Photophysical Properties of Nile Blue

| Property | Value | Solvent | Citation |

| Absorption Max (λmax) | ~633 nm | Ethanol | [9] |

| Emission Max (λem) | ~672 nm | Ethanol | [9] |

| Molar Extinction Coefficient (ε) | Not widely reported | - | - |

| Fluorescence Quantum Yield (Φ) | Not widely reported | - | - |

| Fluorescence Lifetime (τ) | Not widely reported | - | - |

Experimental Protocols

The following are generalized protocols for the application of Rhodamine B and Nile Blue in cellular imaging. These can be adapted for FRET-based experiments using the two dyes in combination.

4.1. General Protocol for Staining Live Cells with Rhodamine B

This protocol is adapted for general mitochondrial staining.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency.

-

Preparation of Staining Solution: Prepare a stock solution of Rhodamine B in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

-

Staining: Remove the culture medium from the cells and add the Rhodamine B staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Gently wash the cells two to three times with pre-warmed culture medium or PBS to remove excess dye.

-

Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for Rhodamine B (e.g., excitation ~540-560 nm, emission ~570-620 nm).

4.2. Protocol for Determining Mitochondrial Membrane Potential using Rhodamine B

This protocol leverages the potential-dependent accumulation of Rhodamine B in mitochondria.[2]

-

Cell Preparation: Prepare cell suspensions of both control and experimental cells.

-

Dye Loading: Incubate the cells with Rhodamine B (typically 1-5 µM) for 20-30 minutes at 37°C.

-

MTT Addition: Add 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) to the cell suspension. MTT is reduced to formazan in active mitochondria, which quenches Rhodamine B fluorescence.[2]

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The rate of decrease in Rhodamine B fluorescence is proportional to the mitochondrial membrane potential.[2]

-

Calculation: The mitochondrial membrane potential (ΔΨm) can be estimated using the Nernst equation, with calibration curves established using known ionophores that depolarize the mitochondrial membrane.[2]

4.3. Conceptual Workflow for a Drug Delivery Study

Rhodamine B is often used as a fluorescent tag to track the delivery of nanoparticles or drug carriers into cells.[10][11] A this compound system could potentially offer ratiometric tracking capabilities.

Caption: Workflow for a drug delivery study using fluorescently labeled nanoparticles.

Applications in Drug Development

The combination of Rhodamine B and Nile Blue in the form of this compound holds potential for several applications in the drug development pipeline.

-

High-Throughput Screening: FRET-based biosensors using this dye pair could be employed in high-throughput screening assays to identify modulators of specific enzymes, such as kinases or proteases.

-

Drug Delivery and Nanomedicine: As a fluorescent tag, this compound can be used to track the biodistribution, cellular uptake, and intracellular trafficking of drug delivery systems like nanoparticles, liposomes, and micelles.[10][11][12] The potential for ratiometric imaging could provide more quantitative data on carrier integrity and drug release.

-

Monitoring Drug Efficacy and Toxicity: By targeting specific organelles like mitochondria, this compound could be used to assess the impact of drug candidates on mitochondrial health and function, providing early indicators of efficacy or toxicity.[2]

Conclusion

This compound, as a complex of Nile Blue and Rhodamine B, represents a potentially powerful tool for researchers in the life sciences and drug development. While further characterization of the specific complex is warranted, the well-established properties of its constituent dyes and the principles of FRET provide a strong foundation for its application in cellular imaging, as a biosensor, and in tracking drug delivery systems. The protocols and data presented in this guide offer a starting point for researchers to explore the synergistic potential of this fluorescent dye system in their own investigations.

References

- 1. This compound A complex of Nile Blue and Rhodamine B., Dye content 75 % | Sigma-Aldrich [sigmaaldrich.com]

- 2. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nile Red and Nile Blue: Applications and Syntheses of Structural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Fluorescence lifetime of Rhodamine B in aqueous solutions of polysaccharides and proteins as a function of viscosity and temperature - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Rhodamine/Nanodiamond as a System Model for Drug Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Unveiling the Fluorogenic Potential of Rhodanile Blue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rhodanile Blue and its Fluorogenic Properties

This compound is a fluorescent dye that is a complex of Nile Blue and Rhodamine B. Its utility in biological and drug development research stems from its fluorogenic nature, a characteristic primarily attributed to the rhodamine component. Fluorogenic dyes exhibit a significant increase in fluorescence intensity upon interaction with their target or a change in their microenvironment. This "turn-on" property is highly advantageous for cellular imaging as it minimizes background fluorescence from unbound dye molecules, leading to a high signal-to-noise ratio.[1]

The core mechanism behind the fluorogenicity of rhodamine-based dyes, and by extension this compound, involves a reversible equilibrium between two states: a non-fluorescent, colorless spirocyclic form and a highly fluorescent, colored zwitterionic form.[1][2] In aqueous environments, the equilibrium often favors the non-fluorescent state. However, upon binding to a target molecule or entering a more hydrophobic environment, such as a lipid droplet or the interior of a cell, the equilibrium shifts towards the fluorescent zwitterionic form, resulting in a detectable signal.[1] This transition is a key principle in the design of "turn-on" fluorescent probes for various biological applications.

Quantitative Photophysical Data

Precise quantitative photophysical data for the this compound complex is not extensively documented in publicly available literature. However, by examining the properties of its constituent components, Rhodamine B and Nile Blue, we can infer its likely spectral characteristics. The supplier of this compound indicates two maximum absorption wavelengths (λmax) at 552 nm and 630 nm. The following tables summarize the key photophysical properties of Rhodamine B and Nile Blue to provide a foundational understanding.

Table 1: Photophysical Properties of Rhodamine B

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λabs) | ~543-555 nm | Ethanol/Water |

| Emission Maximum (λem) | ~565-580 nm | Ethanol/Water |

| Molar Extinction Coefficient (ε) | ~106,000 cm⁻¹M⁻¹ | Ethanol |

| Fluorescence Quantum Yield (ΦF) | 0.31 - 0.70 | Water, Ethanol |

| Fluorescence Lifetime (τ) | ~1.7 - 3.1 ns | Water, Ethanol |

Data compiled from multiple sources.[3][4][5] Actual values can vary depending on the specific solvent, pH, and temperature.

Table 2: Photophysical Properties of Nile Blue

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λabs) | ~627-635 nm | Ethanol/Water |

| Emission Maximum (λem) | ~645-675 nm | Ethanol/Water |

| Molar Extinction Coefficient (ε) | Not widely reported | - |

| Fluorescence Quantum Yield (ΦF) | ~0.01 - 0.27 | Water, Ethanol |

| Fluorescence Lifetime (τ) | Not widely reported | - |

Data compiled from multiple sources.[6] Nile Blue's photophysical properties are highly sensitive to the local environment.

Core Fluorogenic Mechanism: A Visual Representation

The "turn-on" fluorescence of rhodamine-based dyes like this compound is governed by the equilibrium between the spirocyclic (non-fluorescent) and zwitterionic (fluorescent) forms. This equilibrium is influenced by the surrounding environment.

Experimental Protocols

General Live-Cell Staining Protocol

This protocol provides a basic framework for staining live cells with a rhodamine-based dye like this compound.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Immediately before use, dilute the stock solution in a serum-free cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound dye.

-

Imaging: Add fresh culture medium or imaging buffer to the cells. Image the stained cells using a fluorescence microscope with appropriate filter sets for the rhodamine and/or Nile blue components.

Staining of Intracellular Lipid Droplets

Both Nile Blue and Rhodamine B can be used to stain intracellular lipid droplets. The following protocol is a guideline for this application.

-

Cell Preparation: Grow cells on coverslips or in imaging dishes. To induce lipid droplet formation, cells can be treated with oleic acid (e.g., 100-400 µM) for 24 hours prior to staining.

-

Staining Solution Preparation: Prepare a working solution of this compound in PBS or a suitable buffer. The optimal concentration should be determined empirically but can start in the range of 1-10 µM.

-

Staining: Wash the cells with PBS and then incubate with the this compound staining solution for 10-15 minutes at room temperature, protected from light.

-

Washing and Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides with an aqueous mounting medium.

-

Microscopy: Visualize the stained lipid droplets using a fluorescence microscope. For Rhodamine B, use excitation around 540-560 nm and emission detection around 570-600 nm. For Nile Blue, use excitation around 620-640 nm and emission detection around 650-690 nm.

Visualizing Experimental and Logical Workflows

Cellular Staining and Imaging Workflow

The following diagram illustrates a typical workflow for cellular staining and subsequent fluorescence microscopy.

Application in Drug Delivery Visualization

Rhodamine B is frequently used as a fluorescent tag to visualize the cellular uptake and intracellular trafficking of drug delivery vehicles such as nanoparticles and liposomes.[5][7] The logical pathway for such an application is depicted below.

Conclusion

This compound, as a complex of Rhodamine B and Nile Blue, holds significant promise as a fluorogenic probe for various applications in research and drug development. Its fluorescence is likely governed by the well-established spirocycle-zwitterion equilibrium of the rhodamine core, leading to a desirable "turn-on" fluorescence in specific cellular environments. While detailed photophysical data and specific protocols for the complex are limited, the extensive knowledge base for Rhodamine B and Nile Blue provides a strong foundation for its practical application. The provided tables, diagrams, and protocols serve as a comprehensive guide for researchers looking to harness the fluorogenic properties of this compound in their studies. Further characterization of the this compound complex itself would be beneficial to the scientific community.

References

- 1. Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorogenic rhodamine B derivatives that become brighter at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omlc.org [omlc.org]

- 4. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Rhodanile Blue: A Technical Guide to its Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanile Blue is a complex of two well-established dyes, Nile Blue and Rhodamine B. This unique combination offers potential advantages in various biomedical research applications, primarily leveraging the properties of its constituent components. This technical guide provides an in-depth overview of the known and potential applications of this compound, focusing on its use in bio-imaging and potential as a photosensitizer. Due to the limited availability of data on the this compound complex itself, this guide draws upon the established characteristics of Nile Blue and Rhodamine B to infer its properties and protocols.

Photophysical and Chemical Properties

This compound's properties are a composite of its components. Rhodamine B is a well-known fluorophore with high quantum yield, while Nile Blue is noted for its solvatochromic properties and use as a histological stain. The combination in this compound theoretically offers a dye with broad spectral characteristics and potential for multimodal imaging.

Table 1: Photophysical Properties of this compound Components

| Property | Rhodamine B (in water) | Nile Blue (in Ethanol) | Reference |

| Absorption Max (λ_max) | ~553 nm | ~633 nm | [1][2] |

| Emission Max (λ_em) | ~588 nm | ~672 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 87,250 M⁻¹cm⁻¹ | Not widely reported | [3] |

| Fluorescence Quantum Yield (Φ_f) | 0.589 | Not widely reported | [3] |

Note: The properties of the this compound complex may differ from its individual components.

Key Applications in Biomedical Research

The primary applications of this compound and its components in biomedical research are centered around cellular imaging and diagnostics, with emerging potential in therapeutic areas.

Fluorescent Staining and Bio-imaging

This compound's components have a strong precedent for staining various cellular structures. Nile Blue is particularly known for its application in lipid detection, while Rhodamines are versatile stains for proteins and cellular membranes.

Nile Blue and its derivative, Nile Red, are lipophilic stains that exhibit enhanced fluorescence in lipid-rich environments.[4] This property makes them excellent candidates for visualizing lipid droplets, which are crucial in understanding metabolic diseases, and for staining cell membranes.[][6]

Experimental Workflow for Lipid Staining

Caption: General workflow for fluorescent staining of cells.

Experimental Protocol: General Lipid Staining

-

Cell Preparation: Culture cells on glass coverslips or in imaging-compatible plates to the desired confluency. For fixed cell staining, treat with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature, followed by washing with PBS.

-

Staining Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in a buffered saline solution (e.g., PBS) to a final working concentration. Optimal concentration should be determined empirically, starting in the range of 1-10 µM.

-

Staining: Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

-

Washing: Gently wash the cells two to three times with PBS to remove unbound dye and reduce background fluorescence.

-

Imaging: Mount the coverslips on a microscope slide with an anti-fade mounting medium. Image the stained cells using a fluorescence microscope with appropriate filter sets for Rhodamine B (Excitation/Emission: ~550/580 nm) and Nile Blue (Excitation/Emission: ~630/670 nm).

Potential for Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment modality that uses a photosensitizer, light, and oxygen to induce cell death.[7][8] Rhodamine derivatives have been investigated as photosensitizers due to their ability to generate reactive oxygen species (ROS) upon light activation.[9] Given that this compound contains a rhodamine moiety, it is a candidate for PDT applications.

Mechanism of Photodynamic Therapy

Caption: The two main pathways of ROS generation in PDT.

Experimental Protocol: In Vitro PDT Efficacy Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and culture for 24 hours.

-

Photosensitizer Incubation: Treat the cells with varying concentrations of this compound and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include a no-dye control.

-

Light Exposure: Irradiate the cells with a light source at a wavelength corresponding to the absorption maximum of the rhodamine component of this compound (~550 nm). The light dose should be optimized. Keep a set of plates in the dark as a control for dark toxicity.

-

Cell Viability Assay: After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT or PrestoBlue assay.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the concentration of this compound and light dose required to achieve a significant reduction in cell survival.

Quantitative Analysis

While specific quantitative assays for this compound are not well-documented, methods established for its components can be adapted.

Quantification of Lipids

Fluorescence intensity from Nile Blue staining can be used for the relative quantification of intracellular lipids.[10][11]

Table 2: Data for Lipid Quantification using Nile Blue/Red

| Parameter | Method | Output | Reference |

| Lipid Droplet Content | Flow Cytometry | Mean Fluorescence Intensity | [4] |

| Lipid Classes | Thin-Layer Chromatography with Staining | Fluorescence intensity of separated bands | [11] |

Biocompatibility and Cytotoxicity

The biocompatibility of any fluorescent probe is critical for live-cell imaging and therapeutic applications. Studies on Nile Blue A have shown dose-dependent cytotoxicity.[12] Similarly, the biocompatibility of rhodamine probes can be influenced by their chemical structure and concentration.[13]

Logical Relationship of Biocompatibility Assessment

Caption: A flowchart for assessing the biocompatibility of a new probe.

Conclusion

This compound, as a complex of Nile Blue and Rhodamine B, holds promise for multifaceted applications in biomedical research, particularly in the realm of fluorescent imaging of lipids and as a potential photosensitizer for photodynamic therapy. While specific data on the complex is sparse, the well-characterized properties of its constituent dyes provide a strong foundation for its use. Further research is warranted to fully elucidate the unique photophysical properties, biological interactions, and optimal application protocols for the this compound complex. This will enable the scientific community to harness its full potential in advancing our understanding of cellular processes and developing novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. cibtech.org [cibtech.org]

- 3. Synthesis and Characterization of ROSA Dye - A Rhodamine B-type Fluorophore, Suitable for Bioconjugation and Fluorescence Studies in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 6. Cell Tracking with Lipophilic Membrane Dyes [sigmaaldrich.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Photodynamic therapy - Mayo Clinic [mayoclinic.org]

- 9. Photodynamic therapy by conjugation of cell-penetrating peptide with fluorochrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative determination of phospholipids using the dyes Victoria blue R and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of nile red for the rapid in situ quantitation of lipids on thin-layer chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Rhodanile Blue Dye: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodanile blue is a synthetic dye known for its applications in biological staining, particularly in histology and hematology. It exists as a complex of two well-known dyes: Nile Blue and Rhodamine B. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and experimental applications of this compound, drawing on available data for the complex and its constituent components. Detailed experimental protocols and visualizations are provided to aid researchers in its practical application.

Molecular Structure and Identification

This compound is chemically identified as a complex of Nile Blue and Rhodamine B. While a definitive 2D structure of the precise complex is not widely published, its identity is confirmed by its molecular formula and identifiers.

Table 1: Molecular Identifiers for this compound [1]

| Identifier | Value |

| Molecular Formula | C₄₈H₄₈ClN₅O₃ |

| Molecular Weight | 778.38 g/mol |

| SMILES | [Cl-].CCN(CC)c1ccc2N=C3C(Oc2c1)=CC(=N/C(=O)c4ccccc4C5=C6C=C\C(C=C6Oc7cc(ccc57)N(CC)CC)=--INVALID-LINK--CC)\c8ccccc38 |

| InChI Key | UYQVPCFMVWEDCA-HAIIBULWSA-M |

| Appearance | Powder or crystals |

The SMILES string can be used with chemical drawing software to generate a 2D representation of the complex.

Physicochemical and Spectroscopic Properties

Quantitative photophysical data for the this compound complex are limited. However, the absorption maxima have been reported. To provide a more complete picture, the properties of its constituent dyes, Rhodamine B and Nile Blue, are also summarized.

Table 2: Spectroscopic Properties of this compound and its Components

| Property | This compound | Rhodamine B | Nile Blue |

| Absorption Maxima (λmax) | 552 nm, 630 nm[1] | 546 nm[2][3] | ~633 nm |

| Emission Maxima (λem) | Not explicitly reported | 567 nm[2][3] | ~660 nm[4] |

| Molar Absorptivity (ε) | Not reported | ~106,000 cm⁻¹M⁻¹ at 542.8 nm in ethanol[5] | ~76,800 cm⁻¹M⁻¹ at 627.5 nm |

| Fluorescence Quantum Yield (Φ) | Not reported | 0.31 in water[6], 0.70 in ethanol[5] | 0.27 in ethanol[7] |

Note: The properties of Rhodamine B and Nile Blue can vary depending on the solvent and experimental conditions.

Synthesis and Preparation

For the preparation of staining solutions, general protocols for rhodamine and similar dyes can be adapted.

Workflow for Staining Solution Preparation

Caption: General workflow for preparing a this compound staining solution.

Experimental Protocols and Applications

This compound is primarily used in histology and hematology for staining cellular components.[1] While specific protocols for this compound are scarce, established methods for its components, Rhodamine B and Nile Blue, provide a strong foundation for its application.

General Histological Staining Protocol (Paraffin-Embedded Sections)

This protocol is a generalized procedure adaptable for this compound based on standard histological practices.

Workflow for Histological Staining

Caption: A generalized workflow for histological staining with this compound.

Fluorescence Microscopy Protocol (Cultured Cells)

Leveraging the fluorescent properties of the Rhodamine B component, this compound can potentially be used for fluorescence microscopy.

Workflow for Fluorescence Staining of Cells

Caption: A general workflow for fluorescence staining of cultured cells.

Potential Signaling Pathways and Mechanism of Action

There is no specific information in the reviewed literature detailing the involvement of this compound in any signaling pathways. The staining mechanism is likely based on the electrostatic and hydrophobic interactions of its constituent dyes with cellular components. Nile Blue is known to bind to acidic lipids and nucleic acids, while Rhodamine B can accumulate in mitochondria due to its cationic nature and membrane potential.[8] The complex nature of this compound suggests a multi-target staining profile within the cell.

Logical Relationship of Staining Mechanism

Caption: Inferred cellular targets based on the components of this compound.

Conclusion

This compound is a histological and hematological stain that is a complex of Nile Blue and Rhodamine B. While specific quantitative data and detailed protocols for the complex are limited, its properties and applications can be inferred from its well-characterized components. This guide provides a foundational understanding for researchers and professionals in drug development to explore the potential of this compound in their experimental workflows. Further characterization of the complex's specific photophysical properties and staining characteristics is warranted to fully elucidate its capabilities.

References

- 1. Interaction of rhodamine 123 with living cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]

- 3. ローダミンブルー A complex of Nile Blue and Rhodamine B., Dye content 75 % | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. omlc.org [omlc.org]

- 6. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]

- 7. avantik-us.com [avantik-us.com]

- 8. Interactions between Rhodamine Dyes and Model Membrane Systems—Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Rhodanile Blue for Staining Collagen and Keratin Fibers

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodanile blue is a historical staining method reported to differentially stain collagen and keratin fibers. This guide aims to provide a comprehensive technical overview of its application. However, it is critical to note that the primary source for this specific application, a 1964 paper by M.A. MacConaill and E. Gurr, is not readily accessible in modern scientific databases. Consequently, the detailed, validated experimental protocols and quantitative data are not available in contemporary literature. This document, therefore, synthesizes the available historical context with information on the constituent dyes of this compound—Nile Blue and Rhodamine B—to provide a foundational understanding. Due to the lack of a reproducible protocol, the experimental details presented herein are based on logical reconstruction and general histological principles rather than a validated, published method.

The Challenge of Sourcing a Validated Protocol

An extensive search for the foundational paper, "The Histological Properties of this compound" by MacConaill and Gurr (1964), proved unsuccessful in retrieving the full text. This historical document is presumed to contain the original methodology for using this compound to differentiate collagen and keratin. Without this primary source, a definitive, step-by-step protocol cannot be provided. Further searches for modern applications or alternative protocols for this specific purpose also yielded no results, indicating that this compound is not a commonly used stain in contemporary research for this application.

Reconstructed Principles of Staining

This compound is understood to be a complex of Nile Blue and Rhodamine B. The differential staining of collagen and keratin would theoretically rely on the distinct physicochemical properties of these two fibers and their interactions with the two dye components.

-

Nile Blue: A basic oxazine dye that can act as a cationic dye, binding to acidic components.

-

Rhodamine B: A xanthene dye, also cationic, known for its fluorescent properties.

The differential staining effect likely arises from differences in the density and arrangement of anionic binding sites within the collagen and keratin fibers, as well as their permeability to the dye molecules.

Postulated Experimental Protocol

The following protocol is a postulated reconstruction based on general histological staining principles and should be optimized and validated extensively before use.

Reagent Preparation

This compound Staining Solution: As the original formulation is unknown, a starting point for preparation could involve creating a solution containing both Nile Blue and Rhodamine B. The ratio and concentration would require significant experimentation to optimize.

-

Stock Solution A: 1% (w/v) Nile Blue in 1% acetic acid.

-

Stock Solution B: 1% (w/v) Rhodamine B in distilled water.

-

Working Solution (Hypothetical): A starting point for optimization could be to mix Stock A and Stock B in various ratios (e.g., 1:1, 1:2, 2:1) and dilute with distilled water. The pH of the final solution will likely be a critical parameter.

Staining Procedure (Hypothetical)

-

Deparaffinize and Rehydrate: Standard procedure for formalin-fixed, paraffin-embedded tissue sections.

-

Staining: Immerse slides in the hypothetical this compound working solution. Staining time will need to be determined empirically (e.g., starting with 5-10 minutes).

-

Rinsing: Briefly rinse in distilled water or a buffer to remove excess stain.

-

Differentiation: This is a critical step that would likely involve a brief wash in a weak acid or alcohol solution to selectively remove the dye from certain tissue components, thereby enhancing the contrast between collagen and keratin. The choice of differentiator and the duration will require extensive optimization.

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Anticipated Results (Theoretical)

Based on the limited information, it is hypothesized that collagen and keratin would stain in contrasting colors, likely shades of blue and red/purple, depending on the predominant binding of either Nile Blue or Rhodamine B.

Data Presentation

Due to the lack of experimental data, no quantitative tables can be presented. Should a researcher successfully optimize this staining method, key quantitative data to collect would include:

| Parameter | Collagen | Keratin | Other Tissue |

| Optimal Staining Time (min) | |||

| Optimal Differentiation Time (sec) | |||

| Wavelength of Max Absorption (nm) | |||

| Stain Intensity (Arbitrary Units) |

Visualizations

Logical Workflow for Protocol Optimization

Caption: A logical workflow for the systematic optimization of the hypothetical this compound staining protocol.

Proposed Mechanism of Differential Staining

Caption: A simplified diagram illustrating the proposed mechanism of differential staining based on charge interactions.

Conclusion and Recommendations

The use of this compound for the differential staining of collagen and keratin is a historical method for which a detailed, validated protocol is not currently available in the accessible scientific literature. The information presented in this guide is a reconstruction and should be treated as a starting point for research and development, not as an established protocol.

It is strongly recommended that researchers seeking to differentiate collagen and keratin consider well-established and thoroughly documented methods such as:

-

Masson's Trichrome: Stains collagen blue/green and keratin red.

-

Picrosirius Red: When viewed under polarized light, stains type I collagen yellow-orange and type III collagen green.

These methods offer reliable, reproducible results with readily available protocols and a wealth of comparative data in the literature. Should the specific properties of this compound be of interest for a novel application, a thorough process of protocol optimization and validation, as outlined in the workflow diagram, would be necessary.

A Technical Guide to the Absorbance and Emission Spectra of Rhodanile Blue and its Core Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanile blue is a complex dye comprised of Nile Blue and Rhodamine B. This technical guide provides a comprehensive overview of the absorbance and emission spectra of this compound's constituent dyes, Rhodamine B and Nile Blue, due to the limited availability of specific photophysical data for the this compound complex itself. The data presented herein is essential for applications in fluorescence microscopy, diagnostics, and as tracers in various biological and chemical systems.

Spectroscopic Data of Constituent Dyes

The following tables summarize the key spectroscopic properties of Rhodamine B and Nile Blue in various solvents. These parameters are crucial for predicting the behavior of the dyes in different experimental conditions.

Rhodamine B

Rhodamine B is a well-characterized fluorescent dye known for its high quantum yield and photostability.[1] Its spectroscopic properties are solvent-dependent.

| Parameter | Value | Solvent |

| Absorbance Maximum (λ_abs) | 546 nm | Not Specified |

| 542.8 nm | Ethanol | |

| Emission Maximum (λ_em) | 567 nm | Not Specified |

| Molar Extinction Coefficient (ε) | 106,000 cm⁻¹M⁻¹ | Ethanol |

| Fluorescence Quantum Yield (Φ) | 0.31 | Water |

| 0.70 | Ethanol | |

| 0.65 | Basic Ethanol | |

| 0.49 | Ethanol | |

| 0.68 | 94% Ethanol |

Data sourced from AAT Bioquest and OMLC.[2][3][4]

Nile Blue

Nile Blue is a phenoxazine dye also used as a fluorescent stain.[5] Its spectral properties are also influenced by the solvent environment.

| Parameter | Value | Solvent |

| Absorbance Maximum (λ_abs) | 627.5 nm | Not Specified |

| 626.8 nm | Not Specified | |

| Emission Maximum (λ_em) | Not specified in search results | --- |

| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ | Not Specified |

| Fluorescence Quantum Yield (Φ) | 0.27 | Methanol |

| 0.26 | Ethylene Glycol (24°C) | |

| 0.11 | Ethanol (61°C) |

Experimental Protocols

The following are generalized yet detailed methodologies for measuring the absorbance and emission spectra of fluorescent dyes like Rhodamine B and Nile Blue.

Absorbance Spectroscopy

Objective: To determine the absorbance spectrum and the wavelength of maximum absorbance (λ_abs) of the dye.

Materials:

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopy-grade solvent (e.g., ethanol, methanol, water)

-

Dye stock solution (e.g., 1 mM in a suitable solvent)

Procedure:

-

Instrument Warm-up: Turn on the spectrophotometer and its light source (deuterium and tungsten lamps) and allow it to warm up for at least 30 minutes to ensure stable readings.

-

Sample Preparation:

-

Prepare a series of dilutions of the dye stock solution in the desired solvent. A typical concentration for absorbance measurements is in the micromolar range (e.g., 1-10 µM).

-

The final absorbance at the maximum should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used for the dye solutions.

-

Place the cuvette in the spectrophotometer's sample holder.

-

Perform a baseline correction or "zero" the instrument with the solvent blank across the desired wavelength range (e.g., 400-800 nm).

-

-

Sample Measurement:

-

Empty the blank cuvette and rinse it with a small amount of the dye solution before filling it with the sample.

-

Place the sample cuvette in the spectrophotometer.

-

Acquire the absorbance spectrum of the dye solution over the selected wavelength range.

-

-

Data Analysis:

-

Identify the wavelength at which the maximum absorbance occurs (λ_abs).

-

If the molar extinction coefficient (ε) is unknown, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_em) of the dye.

Materials:

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (four-sided polished)

-

Volumetric flasks and pipettes

-

Spectroscopy-grade solvent

-

Dilute dye solution (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects)

Procedure:

-

Instrument Warm-up: Power on the spectrofluorometer and its excitation source (e.g., Xenon arc lamp) and allow for stabilization.

-

Sample Preparation:

-

Prepare a dilute solution of the dye in the chosen solvent. The concentration should be low enough to avoid concentration-dependent effects like quenching and inner filter effects. A good starting point is a solution with an absorbance of approximately 0.05 at the excitation wavelength.

-

-

Solvent Blank Spectrum:

-

Fill a fluorescence cuvette with the pure solvent.

-

Place it in the sample holder of the spectrofluorometer.

-

Acquire an emission spectrum of the solvent by exciting at the same wavelength that will be used for the dye. This is to check for any background fluorescence or Raman scattering from the solvent.

-

-

Sample Measurement:

-

Rinse the cuvette with the dye solution and then fill it.

-

Place the sample cuvette in the spectrofluorometer.

-

Set the excitation wavelength (typically at or near the λ_abs of the dye).

-

Set the emission wavelength range to be scanned (e.g., from the excitation wavelength + 10 nm to 800 nm).

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio without saturating the detector.

-

Acquire the fluorescence emission spectrum.

-

-

Data Correction and Analysis:

-

If necessary, subtract the solvent blank spectrum from the sample spectrum.

-

The resulting spectrum should be corrected for the instrument's wavelength-dependent response using correction files provided by the manufacturer or determined using standard lamps.

-

Identify the wavelength of maximum fluorescence intensity (λ_em).

-

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the fundamental principles of fluorescence.

Caption: Workflow for absorbance and fluorescence spectroscopy.

Caption: Jablonski diagram illustrating electronic transitions.

References

- 1. researchgate.net [researchgate.net]

- 2. omlc.org [omlc.org]

- 3. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]

- 4. app.fluorofinder.com [app.fluorofinder.com]

- 5. Nile Red and Nile Blue: Applications and Syntheses of Structural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nile Blue [omlc.org]

- 7. Nile Blue [omlc.org]

Methodological & Application

Application Notes and Protocols: Rhodanile Blue Staining for Heinz Bodies in Erythrocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heinz bodies are intracellular inclusions within erythrocytes composed of denatured hemoglobin. Their presence is a key indicator of oxidative damage to red blood cells, which can be induced by certain drugs, toxins, or underlying genetic disorders such as Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. The detection and quantification of Heinz bodies are therefore crucial in toxicological studies, drug development, and the diagnosis of hemolytic anemias.

Unlike other erythrocyte inclusions, Heinz bodies are not visible with standard Romanowsky stains like Wright-Giemsa. Their visualization requires supravital staining, a technique where living cells are stained. This allows the dye to penetrate the cell membrane and interact with the denatured hemoglobin, causing it to precipitate and form visible inclusions. While several supravital stains like brilliant cresyl blue and new methylene blue are commonly used, Rhodanile blue offers a rapid and selective method for the clear identification of Heinz bodies.

Principle of Staining